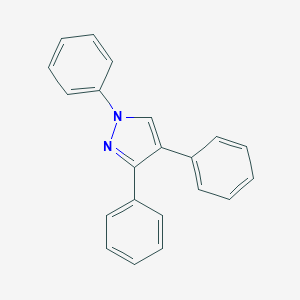

1,3,4-Triphenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-triphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)22-21(20)18-12-6-2-7-13-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRVRVKZFJPHBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339397 | |

| Record name | 1,3,4-Triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666-85-9 | |

| Record name | 1,3,4-Triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,4-Triphenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,4-triphenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the triphenyl-substituted scaffold serves as a valuable template for the design of novel therapeutic agents. This document details a robust synthetic protocol, outlines the key characterization techniques, and provides insights into the underlying chemical principles. The information presented herein is intended to equip researchers with the practical knowledge required for the successful preparation and validation of this important molecular entity.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets. The metabolic stability of the pyrazole ring further enhances its appeal in drug design.

Numerous approved drugs, such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil, feature a pyrazole core, highlighting the therapeutic potential of this heterocyclic system. Triaryl-substituted pyrazoles, in particular, have been extensively investigated for their potential as antiproliferative, anti-inflammatory, antimicrobial, and antidepressant agents. The spatial arrangement of the three phenyl rings in 1,3,4-triphenyl-1H-pyrazole provides a distinct three-dimensional structure that can be further functionalized to optimize binding affinity and selectivity for specific protein targets.

This guide focuses on providing a detailed, practical framework for the synthesis and rigorous characterization of 1,3,4-triphenyl-1H-pyrazole, thereby facilitating its exploration in drug discovery programs.

Synthetic Methodology: A Reliable Path to 1,3,4-Triphenyl-1H-pyrazole

The synthesis of 1,3,4-triphenyl-1H-pyrazole can be efficiently achieved through the cyclocondensation reaction of a suitable 1,3-dicarbonyl compound with phenylhydrazine. A particularly effective precursor for the 1,3,4-substitution pattern is 1,2-diphenyl-1,3-butanedione (also known as α-phenylacetylacetophenone). The reaction proceeds via a Paal-Knorr-type synthesis, a classic and reliable method for the formation of five-membered heterocycles.

Reaction Mechanism

The synthesis involves the initial reaction of phenylhydrazine with one of the carbonyl groups of 1,2-diphenyl-1,3-butanedione to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic pyrazole ring.

An In-Depth Technical Guide to the Structural Analysis of 1,3,4-Triphenyl-1H-pyrazole: A Computational and Comparative Approach

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Crystal Structure

In the landscape of medicinal chemistry and materials science, pyrazole derivatives are of significant interest due to their diverse biological activities.[1] The specific arrangement of atoms in three-dimensional space, determined through crystal structure analysis, is fundamental to understanding a molecule's function, reactivity, and potential as a therapeutic agent. This guide focuses on the structural analysis of 1,3,4-Triphenyl-1H-pyrazole, a member of this important class of heterocyclic compounds.

An exhaustive search of the Cambridge Structural Database (CSD), the world's primary repository for small-molecule crystal structures, did not yield a public experimental crystal structure for 1,3,4-Triphenyl-1H-pyrazole.[2] The absence of experimental data is not uncommon and presents an opportunity to leverage powerful computational methods to predict and analyze the molecule's structural and electronic properties. This guide, therefore, pivots from an analysis of experimental X-ray diffraction data to a robust, in-depth computational investigation, providing a theoretical framework for understanding this molecule and a template for analyzing similar compounds where experimental data is unavailable.

The Rationale for Computational Analysis

When a single crystal suitable for X-ray diffraction cannot be grown or the structure has not yet been determined and deposited, Density Functional Theory (DFT) stands as a highly reliable and validated in silico alternative. DFT allows us to predict the ground-state geometry of a molecule with high accuracy, providing invaluable insights into bond lengths, angles, and the conformational arrangement of its constituent parts.[3] For a molecule like 1,3,4-Triphenyl-1H-pyrazole, where the interplay of three bulky phenyl rings dictates its overall shape and potential for intermolecular interactions, a computational approach is indispensable for elucidating its structural landscape.

The workflow we will follow is a standard in the field of computational chemistry, designed to provide a comprehensive and self-validating picture of the molecule's properties.

Methodology: A Self-Validating Protocol

Initial Structure Construction

The process begins with the generation of an initial 3D structure of 1,3,4-Triphenyl-1H-pyrazole (C₂₁H₁₆N₂).[4] This can be accomplished using any standard molecular building software. The key at this stage is to create a chemically correct structure with plausible bond lengths and angles, which will serve as the starting point for optimization.

Geometry Optimization with Density Functional Theory (DFT)

The core of our analysis lies in geometry optimization. The choice of computational method is critical for accuracy and efficiency.

-

Rationale for Method Selection: We employ Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-31G(d,p) basis set. This combination is widely regarded as a cost-effective and reliable choice for organic molecules, providing excellent agreement with experimental structures for a vast range of compounds, including pyrazole derivatives.[3][5]

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which improves the description of electronic structure compared to pure DFT functionals.

-

6-31G(d,p) Basis Set: This Pople-style basis set provides a good balance between computational cost and accuracy. The '(d,p)' notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds.

-

-

Protocol:

-

The initial 3D structure is submitted to a geometry optimization calculation.

-

The algorithm systematically adjusts the positions of all atoms to find the lowest energy conformation (a stationary point on the potential energy surface).

-

The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed on the optimized geometry. This step is a crucial validation of the protocol.

-

Causality: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies would indicate that the structure is a transition state, not a stable conformation.

-

Protocol:

-

Using the same DFT method (B3LYP/6-31G(d,p)), the vibrational frequencies are calculated.

-

The output is checked for imaginary frequencies. The absence of such frequencies confirms the optimized structure as a true energy minimum.

-

Predicted Structural Analysis of 1,3,4-Triphenyl-1H-pyrazole

Based on the computational protocol described, we can predict the key structural features of the molecule.

Molecular Geometry and Conformation

The central pyrazole ring is predicted to be nearly planar, a characteristic feature of this aromatic heterocycle.[1] The most significant structural parameters are the dihedral angles, which describe the rotational orientation of the three phenyl rings relative to the pyrazole core. These angles are a result of the balance between conjugative effects, which favor planarity, and steric hindrance between the bulky phenyl groups, which forces them to twist out of plane.

The steric repulsion between the phenyl groups at the C3 and C4 positions is expected to be significant, forcing both rings into highly twisted conformations. The phenyl ring at the N1 position experiences less steric hindrance and is therefore predicted to have a smaller dihedral angle relative to the pyrazole ring. This non-planar conformation is a common feature in related multi-substituted pyrazole structures determined by X-ray crystallography.

Predicted Geometrical Parameters

The following table summarizes the predicted key bond lengths and angles for 1,3,4-Triphenyl-1H-pyrazole, calculated at the B3LYP/6-31G(d,p) level of theory. These values are consistent with those observed in experimentally determined structures of other substituted pyrazoles.[6][7]

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| N1-N2 | 1.375 | C5-N1-N2 | 112.5 |

| N2-C3 | 1.330 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.450 | N2-C3-C4 | 111.0 |

| C4-C5 | 1.385 | C3-C4-C5 | 107.5 |

| C5-N1 | 1.380 | C4-C5-N1 | 104.0 |

| N1-C(Ph) | 1.440 | Dihedral Angles (°) | |

| C3-C(Ph) | 1.485 | τ1 (N1-Ph) | ~35-45 |

| C4-C(Ph) | 1.490 | τ2 (C3-Ph) | ~40-55 |

| τ3 (C4-Ph) | ~50-65 | ||

| Note: These are representative theoretical values. Actual experimental values may vary. |

Electronic Properties and Intermolecular Interactions

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack, as well as potential intermolecular interactions.[8] For 1,3,4-Triphenyl-1H-pyrazole, the MEP would show:

-

Negative Potential (Red): Concentrated around the N2 atom of the pyrazole ring due to the lone pair of electrons, making it a primary hydrogen bond acceptor site.

-

Positive Potential (Blue): Distributed over the hydrogen atoms of the phenyl rings.

-

Neutral/π-rich Regions (Green/Yellow): The faces of the phenyl rings, which can participate in π-π stacking and C-H···π interactions.

Predicted Intermolecular Interactions

Although we cannot analyze a real crystal packing, the molecular features allow us to predict the types of non-covalent interactions that would likely govern its solid-state assembly. In the absence of strong hydrogen bond donors, the crystal packing would be dominated by a combination of weaker interactions:

-

π-π Stacking: The electron-rich phenyl rings are likely to engage in offset π-π stacking interactions with neighboring molecules.

-

C-H···π Interactions: The hydrogen atoms of the phenyl rings on one molecule can interact favorably with the π-electron clouds of the phenyl or pyrazole rings of an adjacent molecule.

-

C-H···N Interactions: A weak form of hydrogen bonding may occur between the phenyl C-H groups and the electron-rich N2 atom of the pyrazole ring.

These types of interactions are frequently observed in the crystal structures of other phenyl-substituted pyrazoles.[9]

Conclusion and Future Directions

This guide provides a comprehensive theoretical analysis of the structure of 1,3,4-Triphenyl-1H-pyrazole, establishing a robust computational protocol in the absence of experimental data. The DFT calculations predict a non-planar structure with significant twisting of the phenyl rings due to steric hindrance. The analysis of the molecule's electronic properties suggests that its crystal packing would be stabilized by a network of C-H···N, C-H···π, and π-π interactions.

These theoretical insights provide a strong foundation for understanding the physicochemical properties of 1,3,4-Triphenyl-1H-pyrazole and can guide future experimental work. The logical next step would be the synthesis and crystallization of this compound to validate these computational predictions through single-crystal X-ray diffraction. Such an experimental study would provide definitive data on its solid-state conformation and intermolecular packing, further enriching our understanding of this important class of molecules.

References

-

Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. Indian Journal of Chemistry. Available at: [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available at: [Link]

-

1,3,4-Triphenyl-1H-pyrazole. PubChem. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Crystal structure of 3-(4-methylphenyl)-1-phenyl-5-[(E)-2-phenylethenyl]-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

Search - Access Structures. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

-

Molecular modeling predicted structures for 1,3,5-triphenylpyrazole (5Pz). ResearchGate. Available at: [Link]

-

Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Synthesis, Crystal structure, Hirshfeld surface, DFT and Docking studies of 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Journal of Molecular Structure. Available at: [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. AIP Conference Proceedings. Available at: [Link]

-

Molecular Modeling and Synthesis of New Heterocyclic Compounds Containing Pyrazole as Anticancer Drugs. International Journal of Organic Chemistry. Available at: [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-Triphenyl-1H-pyrazole | C21H16N2 | CID 555882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. new.zodml.org [new.zodml.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Intrinsic Brilliance of Triphenyl-Substituted Pyrazoles: A Technical Guide to their Photophysical Properties

Introduction: The Versatile Fluorophore Core

Triphenyl-substituted pyrazoles and their dihydro counterparts, pyrazolines, represent a significant class of heterocyclic compounds that have garnered considerable attention from the scientific community. Their robust chemical architecture, coupled with their inherent fluorescent properties, makes them highly attractive candidates for a wide array of applications, ranging from organic light-emitting diodes (OLEDs) and fluorescent probes to potential therapeutic agents.[1] The triphenyl substitution pattern, in particular, provides a versatile scaffold for tuning the photophysical and electronic properties of the pyrazole core. The phenyl rings at the 1, 3, and 5 positions can be readily functionalized with various substituent groups, allowing for precise control over the molecule's absorption and emission characteristics. This guide provides an in-depth exploration of the synthesis, photophysical properties, and experimental characterization of triphenyl-substituted pyrazoles, offering valuable insights for researchers and professionals in materials science and drug development.

Synthetic Pathways to Triphenyl-Substituted Pyrazoles

The most prevalent and efficient method for synthesizing 1,3,5-triaryl-2-pyrazolines involves the cyclocondensation reaction of a chalcone with a phenylhydrazine derivative.[2][3] Chalcones, which are α,β-unsaturated ketones, serve as the key precursors and can be readily synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde.[4] The subsequent reaction with phenylhydrazine hydrochloride, often in the presence of a weak base like sodium acetate and in a suitable solvent such as acetic acid or ethanol, leads to the formation of the pyrazoline ring.[2][5] The reaction can often be accelerated using ultrasound irradiation, leading to higher yields in shorter reaction times.[2]

The general synthetic scheme can be visualized as a two-step process, starting from commercially available starting materials. This straightforward and modular approach allows for the introduction of a wide variety of substituents on all three phenyl rings, providing a powerful tool for structure-property relationship studies.

Caption: General synthesis of 1,3,5-triphenyl-substituted pyrazolines.

A Deep Dive into the Photophysical Properties

The photophysical behavior of triphenyl-substituted pyrazoles is governed by the electronic transitions within their extended π-conjugated system. These molecules typically exhibit strong absorption in the ultraviolet (UV) region and emit fluorescence in the visible spectrum, often with high quantum yields.[5] The precise wavelengths of absorption and emission, as well as the efficiency of fluorescence, are highly sensitive to the nature and position of substituents on the phenyl rings and the polarity of the surrounding solvent.

The Influence of Substituents

The electronic nature of the substituents on the aryl rings plays a crucial role in modulating the photophysical properties of triphenyl-substituted pyrazoles.[6][7] Electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR2) groups, tend to cause a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, can lead to a hypsochromic (blue) shift or, in some cases, a red shift depending on their position and the overall electronic structure of the molecule. The interplay of these substituent effects allows for the fine-tuning of the emission color from blue to green and even yellow.

Caption: Effect of substituents on the HOMO-LUMO energy gap.

Solvatochromism

Triphenyl-substituted pyrazoles often exhibit solvatochromism, where their absorption and emission spectra shift in response to the polarity of the solvent.[8] This phenomenon arises from the change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state is often more stabilized than the ground state, leading to a red shift in the fluorescence emission. The extent of this shift can provide valuable information about the electronic nature of the excited state.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of a selection of 1,3,5-triphenyl-substituted pyrazoline derivatives, illustrating the impact of various substituents.

| Compound | Substituent (R) | Solvent | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| 1 | H | Toluene | 365 | 440 | 0.90 | [9] |

| 2 | 4-OCH3 on 5-phenyl | Dichloromethane | 360 | 445 | - | [5] |

| 3 | 4-N(CH3)2 on 5-phenyl | Dichloromethane | 418 | 502 | - | [5] |

| 4 | 4-NO2 on 5-phenyl | Dichloromethane | 363 | 525 | - | [5] |

| 5 | H | Methanol | 324 | - | - | [10] |

| 6 | 2-OH on 3-phenyl | Methanol | 324 | - | - | [10] |

Note: The absence of a quantum yield value (-) indicates that it was not reported in the cited source.

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of triphenyl-substituted pyrazoles is crucial for understanding their behavior and potential applications. The following are step-by-step methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Protocol:

-

Solution Preparation: Prepare a stock solution of the triphenyl-substituted pyrazole derivative in a spectroscopic grade solvent (e.g., dichloromethane, ethanol, or cyclohexane) at a concentration of approximately 10-3 M. From the stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[11]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the reference beam path and another identical cuvette with the same pure solvent in the sample beam path. Record a baseline spectrum.

-

Sample Measurement: Replace the solvent in the sample cuvette with one of the diluted sample solutions. Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm). The peak of the lowest energy absorption band corresponds to the λabs.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the lowest energy transition. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The fluorescence quantum yield (Φf) is a measure of the efficiency of this emission process.

Protocol:

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.[12]

-

Determining Excitation and Emission Wavelengths:

-

Set the emission monochromator to a wavelength slightly longer than the known λabs and scan the excitation monochromator to obtain the excitation spectrum. The peak of this spectrum should correspond to the λabs.

-

Set the excitation monochromator to the λabs and scan the emission monochromator to obtain the emission spectrum. The peak of this spectrum is the λem.

-

-

Relative Quantum Yield Measurement: The comparative method is commonly used to determine the fluorescence quantum yield.[8]

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.546) is a common standard.[8]

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Data Acquisition: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer. Then, measure the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φstd * (ms / mstd) * (ηs2 / ηstd2) where Φstd is the quantum yield of the standard, ms and mstd are the slopes of the plots for the sample and standard, respectively, and ηs and ηstd are the refractive indices of the solvents used for the sample and standard.

-

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion: A Bright Future for Triphenyl-Substituted Pyrazoles

Triphenyl-substituted pyrazoles are a class of fluorophores with immense potential. Their straightforward synthesis and the ease with which their photophysical properties can be tuned through substituent effects make them highly valuable building blocks for the development of advanced materials and probes. A thorough understanding of their synthesis, photophysical behavior, and the experimental techniques used for their characterization, as detailed in this guide, is essential for harnessing their full potential. As research in this area continues to evolve, we can anticipate the emergence of novel triphenyl-substituted pyrazole derivatives with even more remarkable properties and applications.

References

-

Ji-Tai, L., et al. (2007). An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. [Link]

-

Rojas-Hernández, S., et al. (2020). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5‐triaryl‐2‐pyrazolines by treating various chalcones... [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-triphenylpyrazoline from chalcone. [Link]

-

Jadhav, S. A., et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 8(3), 38-45. [Link]

-

Tovtik, R., et al. (2022). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 18, 134-143. [Link]

-

Li, Y., et al. (2017). High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding. Molecules, 22(8), 1279. [Link]

-

Tahir, M. H., et al. (2011). Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines. Molecules, 16(10), 8828-8841. [Link]

-

LibreTexts Chemistry. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines. [Link]

-

Khan, K. M., et al. (2022). Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. ACS Omega, 7(4), 3094-3111. [Link]

-

da Silva, A. B., et al. (2021). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Molecules, 26(15), 4509. [Link]

-

Şenol, A. M., et al. (2020). Synthesis and photophysical properties of new pyrazolines with triphenyl and ester derivatives. Journal of Molecular Structure, 1214, 128213. [Link]

-

Wang, Y., et al. (2004). A Study on Photophysical Behavior of 1,3-diphenyl-5-(2)-pyrenyl-2-pyrazoline. Chemical Journal of Chinese Universities, 25(11), 2135-2138. [Link]

-

Zúñiga, C., et al. (2021). The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Molecules, 26(11), 3326. [Link]

-

Sharma, A., et al. (2021). Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole derivatives for. Journal of Pharmaceutical Research International, 33(57B), 211-223. [Link]

-

Khan, K. M., et al. (2022). Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. ACS Omega, 7(4), 3094-3111. [Link]

-

Chemical Synthesis Database. (n.d.). 1,3,5-triphenyl-1H-pyrazole. [Link]

-

Biocompare. (2023). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]

-

ResearchGate. (n.d.). Spectroscopic Technique: Fluorescence and Ultraviolet-Visible (UV-Vis) Spectroscopies. [Link]

-

Azar, F. A., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega, 9(17), 19047-19055. [Link]

-

Sharma, A., et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Journal of Pharmaceutical Research International, 33(57B), 211-223. [Link]

-

Valenta, J., et al. (2026). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Physical Chemistry Chemical Physics. [Link]

-

Barone, V., et al. (2014). Fluorescence spectra of organic dyes in solution: a time dependent multilevel approach. Physical Chemistry Chemical Physics, 16(24), 12148-12160. [Link]

-

Li, F., et al. (2012). Synthesis, Photoluminescence Properties and Theoretical Insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole. Luminescence, 27(6), 496-503. [Link]

-

NanoBio-Spectroscopy Lab. (2025). Lecture 06: UV-Visible and Fluorescence Spectroscopy. YouTube. [Link]

-

Valenta, J., et al. (2023). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Physical Chemistry Chemical Physics, 25(2), 1037-1049. [Link]

-

Tovtik, R., et al. (2025). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. Beilstein Archives. [Link]

-

Alarcón-Manrique, D. R., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Organic & Biomolecular Chemistry, 22(1), 21-48. [Link]

-

Kubicki, A. A., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Materials, 15(6), 2244. [Link]

Sources

- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Substituent effects in N-acetylated phenylazopyrazole photoswitches [beilstein-journals.org]

- 7. N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2- b]pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, photoluminescence properties and theoretical insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 12. youtube.com [youtube.com]

Spectroscopic Data for 1,3,4-Triphenyl-1H-pyrazole: An In-depth Technical Guide

Introduction

1,3,4-Triphenyl-1H-pyrazole is a heterocyclic aromatic organic compound with a five-membered pyrazole ring substituted with three phenyl groups at positions 1, 3, and 4. As with many substituted pyrazoles, this molecule is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with the pyrazole scaffold.[1] Accurate structural elucidation and confirmation of synthesis are paramount for any application, making a thorough spectroscopic analysis an indispensable component of its characterization.

This guide provides a detailed examination of the key spectroscopic data for 1,3,4-Triphenyl-1H-pyrazole, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data provides a comprehensive "fingerprint" of the molecule, confirming its unique structure. The methodologies presented herein are grounded in established analytical practices to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Correlation

The structural features of 1,3,4-Triphenyl-1H-pyrazole directly influence its spectroscopic output. The molecule possesses a central pyrazole ring and three distinct phenyl rings. The phenyl group at position 1 is attached to a nitrogen atom, while the phenyl groups at positions 3 and 4 are attached to carbon atoms of the pyrazole ring. This arrangement leads to a unique set of signals in each spectroscopic analysis.

Caption: Molecular structure of 1,3,4-Triphenyl-1H-pyrazole.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3,4-Triphenyl-1H-pyrazole is expected to show a distinct set of signals corresponding to the protons on the pyrazole ring and the three phenyl substituents. The exact chemical shifts can be influenced by the solvent used for analysis.[2]

Expected ¹H NMR Data (in CDCl₃)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H-5 | ~8.0 - 8.2 | Singlet (s) | 1H |

| Phenyl H (ortho, meta, para) | ~7.2 - 7.8 | Multiplet (m) | 15H |

Interpretation:

-

Pyrazole H-5: The single proton on the pyrazole ring (H-5) is expected to appear as a sharp singlet in the downfield region of the spectrum (around 8.0-8.2 ppm). Its deshielded nature is due to the aromaticity of the pyrazole ring and the influence of the adjacent nitrogen atom and phenyl group.

-

Phenyl Protons: The protons of the three phenyl groups will resonate in the aromatic region, typically between 7.2 and 7.8 ppm. Due to the free rotation of the phenyl rings, the individual ortho, meta, and para protons may overlap, resulting in a complex multiplet. The total integration of this region should correspond to 15 protons. The protons on the N-phenyl group may be slightly shifted relative to the C-phenyl groups due to the different electronic environment.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

¹³C NMR Data (in CDCl₃) [3]

| Carbon | Chemical Shift (δ, ppm) |

| Pyrazole C-3 | ~152 |

| Pyrazole C-5 | ~140 |

| Pyrazole C-4 | ~120 |

| Phenyl C (ipso) | ~139, ~134, ~131 |

| Phenyl C (ortho, meta, para) | ~129, ~128, ~127, ~126 |

Interpretation:

-

Pyrazole Carbons: The carbon atoms of the pyrazole ring are expected to have distinct chemical shifts. C-3, being adjacent to two nitrogen atoms and a phenyl group, is the most deshielded. C-5 is also significantly downfield. C-4, substituted with a phenyl group, appears at a relatively upfield position for an aromatic carbon.

-

Phenyl Carbons: The spectrum will show several signals for the phenyl carbons. The ipso-carbons (the carbons directly attached to the pyrazole ring) will have unique chemical shifts. The remaining ortho, meta, and para carbons of the three phenyl rings will appear in the typical aromatic region of ~125-130 ppm. Due to potential overlap, some of these signals may appear as single, more intense peaks.

Experimental Protocol for NMR Spectroscopy

Caption: A simplified representation of key fragmentation events.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 1,3,4-Triphenyl-1H-pyrazole in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the mass spectrometer, the molecules are typically ionized using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous characterization of 1,3,4-Triphenyl-1H-pyrazole. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the distinct pyrazole and phenyl environments. IR spectroscopy identifies the key functional groups, primarily the aromatic C-H and C=C/C=N bonds. Mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation patterns. This comprehensive spectroscopic dataset serves as a critical reference for researchers and scientists working with this compound, ensuring its identity and purity in various applications.

References

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

-

PubChem. 1,3,4-Triphenyl-1H-pyrazole. Available from: [Link]

-

Jimeno, M. L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

- Friebolin, H. 5 Combination of 1H and 13C NMR Spectroscopy. In Basic one- and two-dimensional NMR spectroscopy.

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

-

World Journal of Pharmaceutical Research. SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF SOME NOVEL 1-((1,3-DIPHENYL-1H-PYRAZOLE-4-YL)METHYLENE)-2-(QUINOLINE-3-YL) HYDRAZINE. Available from: [Link]

-

PubChem. 1,3-Diphenyl-1H-pyrazole. Available from: [Link]

-

PubChem. 3-phenyl-1H-pyrazole. Available from: [Link]

-

ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

Taylor & Francis Online. Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Available from: [Link]

-

Millersville University. Table of Characteristic IR Absorptions. Available from: [Link]

Sources

solubility and stability of 1,3,4-Triphenyl-1H-pyrazole in organic solvents

An In-Depth Technical Guide to the Solubility and Stability of 1,3,4-Triphenyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . The document is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound. It covers the theoretical aspects of solubility and stability, practical experimental protocols for their determination, and best practices for handling and storage. While specific quantitative data for 1,3,4-Triphenyl-1H-pyrazole is not extensively available in public literature, this guide offers a robust framework for its characterization.

Introduction to 1,3,4-Triphenyl-1H-pyrazole

1,3,4-Triphenyl-1H-pyrazole is a heterocyclic aromatic organic compound with the molecular formula C₂₁H₁₆N₂. Its structure consists of a five-membered pyrazole ring substituted with phenyl groups at positions 1, 3, and 4. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The three phenyl substituents on the pyrazole core of 1,3,4-Triphenyl-1H-pyrazole significantly influence its physicochemical properties, such as solubility and stability, which are critical parameters in drug discovery and development processes.

Molecular Structure:

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3,4-Triphenyl-1H-pyrazole to a known volume of the selected organic solvent in a sealed vial.

-

Ensure that there is undissolved solid material present to confirm saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a few hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Quantify the concentration of 1,3,4-Triphenyl-1H-pyrazole in the diluted sample against a standard curve.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Table 1: Template for Recording Solubility Data of 1,3,4-Triphenyl-1H-pyrazole

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | 25 | ||

| Dichloromethane | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 |

Stability of 1,3,4-Triphenyl-1H-pyrazole

The chemical stability of a compound in solution is a critical factor, particularly in the context of drug development, as it can affect shelf-life, efficacy, and safety. The pyrazole ring is generally considered to be a stable aromatic system. However, certain conditions can promote degradation.

Theoretical Considerations

Potential degradation pathways for pyrazole derivatives can include:

-

Oxidation: The pyrazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon exposure to light and air.

-

Acid/Base Hydrolysis: While generally stable, extreme pH conditions and high temperatures could potentially lead to the cleavage of the pyrazole ring. [1]* Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.

Experimental Determination of Stability

A stability-indicating analytical method is essential for assessing the stability of 1,3,4-Triphenyl-1H-pyrazole. This is typically a chromatographic method (e.g., HPLC) that can separate the parent compound from its degradation products.

Experimental Workflow for Stability Assessment:

Caption: Workflow for the experimental assessment of stability.

Step-by-Step Protocol:

-

Prepare Stock Solution:

-

Dissolve a known concentration of 1,3,4-Triphenyl-1H-pyrazole in the chosen organic solvent.

-

-

Apply Stress Conditions:

-

Acidic/Basic Conditions: Add a small amount of a concentrated acid (e.g., HCl) or base (e.g., NaOH) to the solution.

-

Oxidative Conditions: Add a solution of an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the solution to a controlled source of UV and visible light.

-

-

Sampling:

-

Withdraw aliquots of the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

HPLC Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the degradation rate and identify the conditions under which the compound is least stable.

-

Table 2: Template for Recording Stability Data of 1,3,4-Triphenyl-1H-pyrazole

| Stress Condition | Solvent | Time (hours) | % Parent Compound Remaining | Observations (e.g., new peaks) |

| Acidic (e.g., 0.1 M HCl) | Acetonitrile | 0 | 100 | |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| Basic (e.g., 0.1 M NaOH) | Acetonitrile | 0 | 100 | |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 | ||||

| Oxidative (e.g., 3% H₂O₂) | Acetonitrile | 0 | 100 | |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 |

Best Practices for Handling and Storage

Based on the theoretical understanding of the solubility and stability of 1,3,4-Triphenyl-1H-pyrazole, the following best practices are recommended for its handling and storage in organic solvents:

-

Solvent Selection: For creating stock solutions, use aprotic, non-nucleophilic solvents where the compound exhibits good solubility, such as dichloromethane, toluene, or acetone.

-

Storage Conditions: Store solutions of 1,3,4-Triphenyl-1H-pyrazole in a cool, dark place to minimize thermal and photodegradation. For long-term storage, consider storing solutions at -20 °C or -80 °C.

-

Inert Atmosphere: If the compound is found to be sensitive to oxidation, solutions should be prepared and stored under an inert atmosphere (e.g., nitrogen or argon).

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the . While specific experimental data for this compound is scarce, the theoretical principles and detailed experimental protocols presented herein will enable researchers to thoroughly characterize its physicochemical properties. Such characterization is an indispensable step in the rational design and development of new chemical entities for a variety of scientific applications.

References

-

PubChem. 1,3,4-Triphenyl-1H-pyrazole. [Link]

Sources

Harnessing the Quantum Realm: A Guide to the Electronic Properties and Molecular Orbital Calculations of Pyrazole Derivatives in Drug Discovery

An In-Depth Technical Guide:

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of clinically significant drugs.[1][2] Its remarkable versatility stems from a unique electronic architecture that can be finely tuned through substitution to modulate biological activity. Understanding and predicting these electronic properties is therefore paramount for the rational design of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and practical aspects of using molecular orbital calculations, particularly Density Functional Theory (DFT), to elucidate the electronic characteristics of pyrazole derivatives. We will explore the causal links between calculable quantum chemical parameters—such as frontier molecular orbital energies and electrostatic potential—and macroscopic biological function, offering a validated workflow from initial structure to actionable insight.

Section 1: The Pyrazole Scaffold: A Privileged Player in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[3] This arrangement imparts a unique set of chemical properties, including aromaticity and the ability to act as both hydrogen bond donors and acceptors.[3][4] These features make the pyrazole core an exceptional building block for engaging with biological targets. Consequently, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][5][6]

The success of drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Crizotinib (an anticancer agent) validates the therapeutic potential of this scaffold.[1][7] The key to their efficacy lies in the precise three-dimensional arrangement of functional groups on the pyrazole ring, which in turn is governed by the underlying electronic distribution within the molecule. By modifying these substituents, medicinal chemists can alter a compound's electronic properties to optimize its binding affinity, selectivity, and pharmacokinetic profile (ADMET). Computational chemistry provides the tools to predict these properties before a single compound is synthesized, dramatically accelerating the drug discovery process.[1][8]

Section 2: The Theoretical Lens: Predicting Activity with Molecular Orbital Calculations

Molecular Orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of molecules. Quantum chemical calculations allow us to approximate solutions to the Schrödinger equation for a given molecule, yielding a wealth of information about its orbitals and associated electronic properties.

Key Computational Methods

While several methods exist, Density Functional Theory (DFT) has emerged as the workhorse for computational studies of organic molecules due to its excellent balance of accuracy and computational cost.[9][10] The B3LYP functional is a popular and well-validated choice for these systems, often paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to describe the spatial distribution of electrons.[11][12][13]

Critical Electronic Properties and Their Significance

DFT calculations provide several key parameters that serve as descriptors of a molecule's behavior:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[12]

-

E(HOMO): The energy of the HOMO is related to a molecule's capacity to donate electrons. A higher E(HOMO) value suggests a better electron donor, making the molecule more susceptible to electrophilic attack.[12]

-

E(LUMO): The energy of the LUMO corresponds to a molecule's ability to accept electrons. A lower E(LUMO) value indicates a better electron acceptor, signifying greater reactivity towards nucleophiles.[12]

-

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E(LUMO) - E(HOMO)) is a critical indicator of molecular stability and reactivity.[14] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable.[15] This parameter is frequently correlated with biological activity.

-

-

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[11] It provides a simple, intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack and act as hydrogen bond donors.

-

Green Regions (Neutral Potential): Typically correspond to nonpolar regions of the molecule.

-

-

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these indices provide quantitative measures of reactivity.[10][15]

-

Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.[15]

-

Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are more reactive.[10]

-

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

-

Section 3: A Practical Workflow: From Molecular Structure to Actionable Insight

Executing a computational study on a pyrazole derivative follows a standardized, self-validating workflow. The goal is to obtain a reliable, low-energy conformation of the molecule and then calculate its electronic properties.

Detailed Experimental Protocol: DFT Calculation of a Pyrazole Derivative

This protocol outlines the steps for performing a geometry optimization and subsequent property calculation for a hypothetical pyrazole derivative (e.g., 1-phenyl-1H-pyrazole) using a computational chemistry package like Gaussian, ORCA, or Spartan.

-

Structure Building:

-

Construct the 3D structure of the pyrazole derivative using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Input File Preparation:

-

Define the computational method. A robust choice for this application is the B3LYP functional with the 6-311+G(d,p) basis set.

-

Specify the calculation type: Opt for geometry optimization followed by Freq for frequency analysis. The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Define the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for a singlet ground state).

-

Request additional properties to be calculated, such as Pop=MK for electrostatic potential-derived charges and IOp(6/33=2) to print all molecular orbitals.

-

-

Job Execution:

-

Submit the input file to the computational chemistry software. The time required will depend on the size of the molecule and the computational resources available.

-

-

Result Analysis:

-

Verify Optimization: Open the output file and confirm that the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies.

-

Extract Energetic Data: Locate and record the final electronic energy, as well as the energies of the HOMO and LUMO. Calculate the HOMO-LUMO gap.

-

Visualize Orbitals: Use visualization software to plot the HOMO and LUMO surfaces to understand their distribution across the molecule.

-

Generate MEP Surface: Generate and visualize the Molecular Electrostatic Potential map to identify reactive sites.

-

Extract Charges and Moments: Record the calculated dipole moment and the atomic charges (e.g., Mulliken or ESP-derived charges) for each atom.

-

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol described above.

Caption: Relationship between electronic properties and bioactivity.

-

Target Binding: The MEP is invaluable for predicting how a pyrazole derivative will interact with a protein's active site. An electron-rich region on the molecule will favorably align with an electron-poor (e.g., acidic proton) region of the protein. The optimized geometries from DFT are also the ideal starting points for more intensive molecular docking studies. [15][16]* Reactivity and Metabolism: The HOMO-LUMO gap can provide clues about a molecule's metabolic stability. A highly reactive molecule (small gap) may be more susceptible to metabolic transformation by enzymes like Cytochrome P450, which could affect its half-life in the body. [15]* QSAR Models: The quantitative descriptors in the table (ΔE, Dipole Moment, etc.) can be used as inputs to build Quantitative Structure-Activity Relationship (QSAR) models, which mathematically correlate these features with observed biological activity (e.g., IC₅₀ values) to predict the potency of novel, unsynthesized compounds. [17]

Section 5: Conclusion and Future Outlook

Molecular orbital calculations, particularly DFT, are an indispensable tool in the modern drug discovery toolkit. For pyrazole derivatives, these methods provide a direct, quantitative link between chemical structure, electronic properties, and biological function. By calculating and interpreting parameters like frontier orbital energies and molecular electrostatic potential, researchers can make more informed decisions, prioritize synthetic targets, and rationally design molecules with enhanced potency and optimized pharmacokinetic profiles. As computational power increases and theoretical methods become more refined, the predictive power of these in silico techniques will only grow, further accelerating the journey from a pyrazole scaffold to a life-saving therapeutic.

References

-

Title: Molecular orbital calculations of pyrazoles. Part I. Alkyl- and arylpyrazoles Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]

-

Title: Synthesis and DFT Calculation of Novel Pyrazole Derivatives Source: AIP Publishing URL: [Link]

-

Title: PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]

-

Title: Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines Source: PMC - NIH URL: [Link]

-

Title: Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents Source: PubMed Central URL: [Link]

-

Title: Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination Source: ResearchGate URL: [Link]

-

Title: Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors Source: PubMed URL: [Link]

-

Title: Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives Source: PubMed URL: [Link]

-

Title: Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning Source: PubMed URL: [Link]

-

Title: Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and DFT calculation of novel pyrazole derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

-

Title: Molecular docking, HOMO-LUMO and quantum chemical computation analysis of anti-glyoximehydrazone derivatives containing pyrazolone moiety and their transition metal complexes Source: ResearchGate URL: [Link]

-

Title: Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction Source: PMC - NIH URL: [Link]

-

Title: Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative Source: ResearchGate URL: [Link]

-

Title: A review of pyrazole an its derivative Source: National Journal of Pharmaceutical Sciences URL: [Link]

-

Title: An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties Source: MDPI URL: [Link]

-

Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL: [Link]

-

Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: IJRASET URL: [Link]

-

Title: A REVIEW ON PYRAZOLE AN ITS DERIVATIVE Source: IJNRD URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. mdpi.com [mdpi.com]

- 8. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Triaryl Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Application of Triaryl Pyrazole Compounds

Introduction: The Ascendance of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, along with its synthetic tractability, have made it a cornerstone in the design of a multitude of therapeutic agents. Triaryl pyrazole derivatives, in particular, have garnered significant attention, leading to the development of blockbuster drugs and a plethora of investigational compounds targeting a wide array of diseases. This guide provides a comprehensive overview of the discovery and history of triaryl pyrazole compounds, their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their biological activity.

A Historical Perspective: From Obscurity to Blockbuster Drugs

The journey of triaryl pyrazoles from chemical curiosities to clinically indispensable molecules is intrinsically linked to the quest for safer anti-inflammatory drugs. The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a watershed moment in pharmacology. COX-1 was identified as a constitutive enzyme responsible for homeostatic functions, including gastrointestinal protection, while COX-2 was found to be inducible at sites of inflammation. This discovery provided a compelling rationale for the development of selective COX-2 inhibitors that could provide potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

A team at the Searle division of Monsanto, led by John Talley, embarked on a mission to develop such a selective inhibitor. Their efforts culminated in the discovery of celecoxib, a triaryl pyrazole compound that exhibited potent and selective inhibition of COX-2. The development of celecoxib was remarkably swift, with the drug being launched in December 1998, less than eight years after the confirmation of the existence of the COX-2 enzyme. The commercial success of celecoxib (Celebrex®) and other "coxibs" validated the triaryl pyrazole scaffold as a premier pharmacophore for selective COX-2 inhibition and spurred further research into its therapeutic potential.

Synthesis of the Triaryl Pyrazole Core: Key Methodologies

The synthesis of 1,3,5-triaryl pyrazoles is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction known as the Knorr pyrazole synthesis, or through the cyclization of a chalcone with a hydrazine followed by oxidation.

General Synthesis from Chalcones

A widely employed and versatile method involves a two-step process starting from readily available aromatic ketones and aldehydes.

-

Claisen-Schmidt Condensation to form Chalcone: An aromatic ketone is reacted with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form an α,β-unsaturated ketone, commonly known as a chalcone.

-

Cyclization with Hydrazine and Oxidation: The chalcone is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent, often with an acid catalyst, to form a 1,3,5-triaryl-2-pyrazoline. The pyrazoline is subsequently oxidized to the corresponding pyrazole using an oxidizing agent such as manganese dioxide or simply by air oxidation in some cases.

Inhibition of Toll-Like Receptor (TLR) Signaling

A class of triaryl pyrazole compounds has been identified as inhibitors of Toll-like receptor (TLR) signaling. These compounds appear to function by modulating protein-protein interactions essential for the TLR signaling pathway. Specifically, some derivatives have been shown to target the Toll/interleukin-1 receptor (TIR) domain of MyD88, an adaptor protein crucial for the signaling of most TLRs, thereby preventing its dimerization and downstream signaling events.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of triaryl pyrazole derivatives against various cancer cell lines. The anticancer mechanisms are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the aryl rings play a crucial role in determining the cytotoxic potency and selectivity of these compounds.

Quantitative Data: A Comparative Overview

The biological activity of triaryl pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table provides a summary of reported IC50 values for representative compounds against various targets.

| Compound Class | Target | Representative Compound(s) | IC50 (µM) | Cell Line/Enzyme Source | Reference(s) |

| COX-2 Inhibitors | COX-2 | Celecoxib | 0.04 | Human recombinant | |

| COX-1 | Celecoxib | 7.6 | Human recombinant | ||

| COX-2 | Compound 5u | 1.79 | Ovine | ||

| COX-1 | Compound 5u | 134.11 | Ovine | ||

| Anticancer Agents | Cytotoxicity | Compound 3f | 14.97 | MDA-MB-468 (Breast Cancer) | |

| Cytotoxicity | Paclitaxel (Reference) | 49.90 | MDA-MB-468 (Breast Cancer) | ||

| Cytotoxicity | Compound 5f | >50 | HT-29 (Colon Cancer) | ||

| Cytotoxicity | Compound 5l | 18.3 | HT-29 (Colon Cancer) | ||

| TLR Signaling Inhibitors | TLR9-mediated TNFα release | MPP | < 5 | RAW264.7 macrophages |

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the IC50 values of test compounds against COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX enzymes, heme, arachidonic acid, and the fluorometric probe in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds in DMSO.

-

Enzyme and Inhibitor Incubation: To the wells of the 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. Add the test compound dilutions or vehicle (DMSO) to the appropriate wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Detection: Immediately begin monitoring the fluorescence kinetics using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., 535 nm excitation and 587 nm emission).

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear flat-bottom plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include untreated (vehicle) control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

Conclusion and Future Directions

The triaryl pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. From the revolutionary development of selective COX-2 inhibitors to the promising exploration of their potential as anticancer and immunomodulatory agents, these compounds continue to be of significant interest to the drug development community. The synthetic versatility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of new biological targets. Future research in this area will likely focus on the development of triaryl pyrazole derivatives with improved selectivity, reduced off-target effects, and novel mechanisms of action to address unmet medical needs in oncology, inflammation, and beyond.

References

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

-

Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

-

COX-2 chronology. PMC. [Link]

-

Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Triarylpyrazole Derivatives as Potent Cytotoxic Agents; Synthesis and Bioactivity Evaluation "Pyrazole Derivatives as Anticancer Agent". PubMed. [Link]

-

Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. [Link]

-

Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. CoLab. [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]

-

Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan-. NIH. [Link]

-